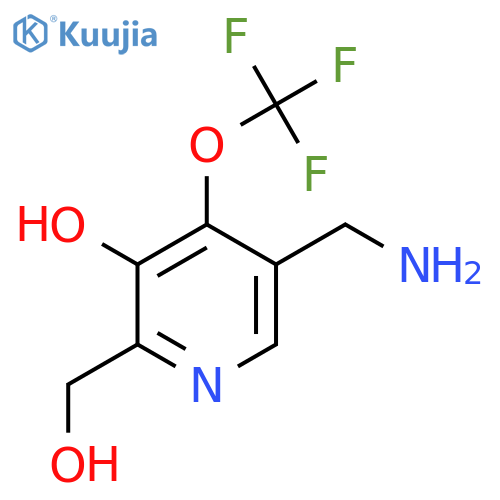

Cas no 1806736-43-5 (5-(Aminomethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine-2-methanol)

1806736-43-5 structure

商品名:5-(Aminomethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine-2-methanol

CAS番号:1806736-43-5

MF:C8H9F3N2O3

メガワット:238.163872480392

CID:4833646

5-(Aminomethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine-2-methanol 化学的及び物理的性質

名前と識別子

-

- 5-(Aminomethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine-2-methanol

-

- インチ: 1S/C8H9F3N2O3/c9-8(10,11)16-7-4(1-12)2-13-5(3-14)6(7)15/h2,14-15H,1,3,12H2

- InChIKey: NXHAFDWURXLNTB-UHFFFAOYSA-N

- ほほえんだ: FC(OC1=C(C(CO)=NC=C1CN)O)(F)F

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 8

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 227

- トポロジー分子極性表面積: 88.6

- 疎水性パラメータ計算基準値(XlogP): 0.2

5-(Aminomethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine-2-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029093754-1g |

5-(Aminomethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine-2-methanol |

1806736-43-5 | 97% | 1g |

$1,460.20 | 2022-03-31 |

5-(Aminomethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine-2-methanol 関連文献

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

1806736-43-5 (5-(Aminomethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine-2-methanol) 関連製品

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 61389-26-2(Lignoceric Acid-d4)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬